molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B2915719
CAS No.: 1482175-00-7
M. Wt: 248.137
InChI Key: MFEPRFIPBFWZKA-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid (CAS: 1019021-85-2) is a fluorinated heterocyclic compound with a molecular weight of 248.14 g/mol and a purity of ≥95% . Its structure features a fluorine atom at position 6 and a trifluoromethyl (-CF₃) group at position 2 on the imidazo[1,2-a]pyridine scaffold. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which can enhance metabolic stability and modulate bioactivity .

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPRFIPBFWZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-A]pyridine core. One common approach is the cyclization of a suitable precursor containing the fluorine and trifluoromethyl groups. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In medicine, this compound can be explored for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are important factors in its development as a therapeutic agent.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Comparison Table: Substituent Impact on Reactivity

Compound Position 2 Substituent Position 6 Substituent Reactivity in Cross-Coupling Yield (%) Reference
6-Fluoro-2-(trifluoromethyl) derivative -CF₃ -F Low ~50
2-Methyl derivative -CH₃ H High >70
2-Phenyl derivative -Ph H High >75
6-Chloro-2-(trifluoromethyl) derivative -CF₃ -Cl Moderate ~60

Physicochemical Properties and Solubility

  • 6-Chloro-2-(trifluoromethyl) analog (CAS: 874830-60-1): Molecular weight 264.59 g/mol, slightly higher lipophilicity (logP ~2.7) than the fluoro derivative, with comparable solubility challenges .
  • Unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid : Lower molecular weight (178.17 g/mol) and better solubility, but reduced metabolic stability .

Biological Activity

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 1482175-00-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F4N2O2\text{C}_9\text{H}_4\text{F}_4\text{N}_2\text{O}_2 with a molecular weight of 248.13 g/mol. The compound features a trifluoromethyl group and a fluorine atom on the imidazo-pyridine ring, which may enhance its biological activity through various mechanisms.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, related pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of COX-2 Inhibition

CompoundIC50 (μmol)
6-Fluoro-2-(trifluoromethyl)...Not yet determined
Celecoxib0.04 ± 0.01
Other Pyrimidine Derivatives0.04 ± 0.09

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Preliminary data suggests that similar imidazo-pyridine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong antiproliferative effects .

Table 2: Anticancer Activity Data

Cell LineCompoundIC50 (μM)
MDA-MB-231Related Compound0.126
MCF10ARelated CompoundHigher IC50

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key enzymes and pathways associated with inflammation and cancer proliferation. The presence of the trifluoromethyl group may enhance lipophilicity and cellular uptake, contributing to its efficacy.

Case Studies

A study focusing on the structural activity relationship (SAR) of imidazo-pyridine derivatives found that modifications at the C-3 position significantly influenced biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhanced the compounds' potency against cancer cell lines while maintaining selectivity .

Q & A

Q. Critical Parameters :

  • Temperature control (e.g., 0–90°C) minimizes side reactions like decarboxylation .
  • Inert atmospheres (argon/nitrogen) prevent oxidation of sensitive intermediates .

How can researchers validate the structural integrity of this compound using analytical techniques?

Q. Basic Characterization Workflow

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~168 ppm for carboxylic acid in ¹³C NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 280.117 Da for related derivatives) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the imidazo[1,2-a]pyridine core .

What experimental strategies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

Q. Methodological Framework

  • Target selection : Prioritize enzymes like H+/K⁺-ATPase or MtbTMPK (Mycobacterium tuberculosis thymidylate kinase) based on structural analogs .
  • In vitro assays : Use purified enzyme systems with fluorogenic substrates (e.g., ATPase activity measured via phosphate release) .
  • Cell-based models : Test cytotoxicity in gastric or bacterial cell lines to differentiate target-specific effects .

Key Controls : Include reference inhibitors (e.g., omeprazole for H+/K⁺-ATPase) to validate assay conditions .

How can researchers optimize reaction yields when synthesizing derivatives with varying substituents?

Q. Advanced Synthetic Optimization

  • Scaffold switching : Replace the pyridine ring with pyrimidine or triazole moieties to modulate reactivity (see Scheme 1 in ).
  • Catalyst screening : Test Cu(I) or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves selectivity in SNAr reactions .

Case Study : EDC-mediated amidation in dry DMF under argon increased coupling efficiency by 30% compared to ambient conditions .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. SAR-Driven Approaches

  • Substituent variation : Systematically modify the CF₃ group (e.g., replace with Br, Cl) to assess steric/electronic effects on binding .
  • Computational modeling : Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic/steric requirements for H+/K⁺-ATPase inhibition .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or acyl sulfonamide to enhance metabolic stability .

Data Interpretation : Correlate IC₅₀ values with LogP to balance potency and lipophilicity .

How should discrepancies in reaction yields between literature methods be resolved?

Q. Troubleshooting Data Contradictions

  • Byproduct analysis : Use LC-MS to identify side products (e.g., decarboxylated derivatives) from competing pathways .
  • Parameter replication : Ensure exact replication of temperature, solvent purity, and catalyst loading from reported protocols .
  • Mechanistic studies : Probe intermediates via in situ IR spectroscopy to detect kinetic bottlenecks (e.g., slow deprotection steps) .

Example : A 10°C increase in saponification temperature reduced yield by 15% due to ester hydrolysis .

What strategies enable selective functionalization of the C-3 position?

Q. Advanced Functionalization Techniques

  • Multicomponent reactions (MCRs) : Combine imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acids to introduce diverse substituents at C-3 .
  • Decarboxylative coupling : Use Cu catalysts to replace the carboxylic acid with aryl/alkyl groups while retaining the core structure .

Limitation : Electron-withdrawing groups (e.g., CF₃) may reduce reactivity at C-3, requiring harsher conditions .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Q. Purification Protocol

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
  • Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH >10) to separate from neutral byproducts .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain single crystals for XRD validation .

Tip : Add activated charcoal during filtration to remove colored impurities .

How can computational tools predict the compound’s interaction with biological targets?

Q. In Silico Strategies

  • Docking simulations : Use AutoDock Vina to model binding poses in ATPase active sites, focusing on hydrogen bonds with Asp138/Lys791 .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding affinity data .

What stability challenges arise during storage, and how can they be mitigated?

Q. Stability Management

  • Degradation pathways : Hydrolysis of the carboxylic acid to amides or esters under humid conditions .
  • Storage recommendations : Store at –20°C in amber vials under argon; avoid prolonged exposure to light or moisture .
  • Monitoring : Use periodic NMR/HPLC to detect degradation (e.g., new peaks at δ 2.5–3.0 ppm for ester byproducts) .

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